molecular formula C8H4Br2ClFO B1410955 2'-Bromo-5'-chloro-3'-fluorophenacyl bromide CAS No. 1807036-27-6

2'-Bromo-5'-chloro-3'-fluorophenacyl bromide

Cat. No.: B1410955
CAS No.: 1807036-27-6
M. Wt: 330.37 g/mol
InChI Key: SGNVBRDXIOWOKP-UHFFFAOYSA-N
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Description

2’-Bromo-5’-chloro-3’-fluorophenacyl bromide , also known by its systematic name 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone , is a chemical compound with the empirical formula C8H5BrClFO . It falls under the category of aryl halides and is commonly used in organic synthesis and pharmaceutical research .


Synthesis Analysis

The synthesis of 2’-Bromo-5’-chloro-3’-fluorophenacyl bromide involves the bromination and chlorination of a precursor compound. While specific synthetic routes may vary, a common method includes the reaction of 2’-bromoacetophenone with a chlorinating agent (such as thionyl chloride) and a fluorinating agent (such as hydrogen fluoride or a fluorinating reagent). The resulting product is then purified to obtain the desired compound .


Molecular Structure Analysis

The molecular structure of 2’-Bromo-5’-chloro-3’-fluorophenacyl bromide consists of a phenacyl group (C6H5CO-) attached to a 2-bromo-5-chloro-3-fluorophenyl moiety. The bromine, chlorine, and fluorine atoms are strategically positioned around the aromatic ring. The compound’s three-dimensional arrangement influences its reactivity and properties .


Chemical Reactions Analysis

  • Cross-coupling reactions : The compound can be used as a building block in Suzuki-Miyaura or Buchwald-Hartwig coupling reactions .

Physical and Chemical Properties Analysis

  • Storage : Store it at temperatures between 2°C and 8°C .

Safety and Hazards

  • Fire Hazard : It is not flammable but should be handled with care during fire incidents .

Properties

IUPAC Name

2-bromo-1-(2-bromo-5-chloro-3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClFO/c9-3-7(13)5-1-4(11)2-6(12)8(5)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNVBRDXIOWOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CBr)Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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